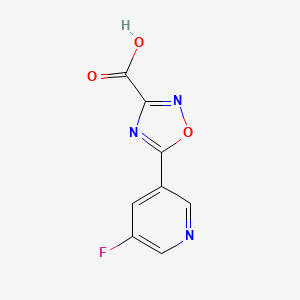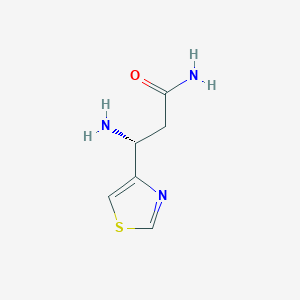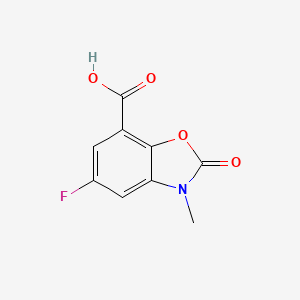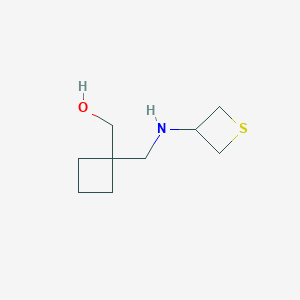
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol is a complex organic compound featuring a thietane ring, a cyclobutyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol typically involves the reaction of thietan-3-ylamine with cyclobutylmethanol under controlled conditions. The reaction is often facilitated by the presence of a catalyst or a base to promote the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction could produce different alcohol derivatives .
Scientific Research Applications
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The thietane ring and the amino group can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1-(Methylamino)methyl cyclobutyl)methanol: Similar in structure but with a methylamino group instead of a thietan-3-ylamino group.
(1-Ethyl-3-methyl-cyclobutyl)-methanol: Features an ethyl and methyl group on the cyclobutyl ring.
(1-(Thiolan-3-yl)cyclobutyl)methanol: Similar structure with a thiolan ring instead of a thietane ring.
Uniqueness
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NOS |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
[1-[(thietan-3-ylamino)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C9H17NOS/c11-7-9(2-1-3-9)6-10-8-4-12-5-8/h8,10-11H,1-7H2 |
InChI Key |
PPXOUPWWVAZDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNC2CSC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


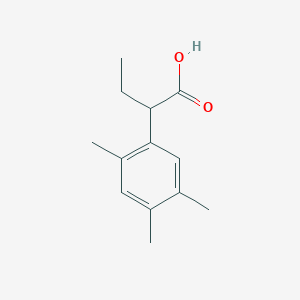
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)
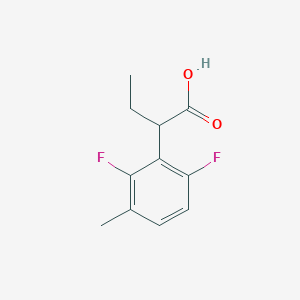
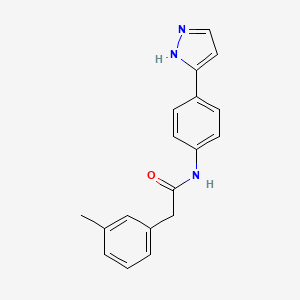

![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
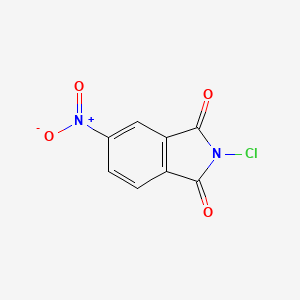
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13325306.png)
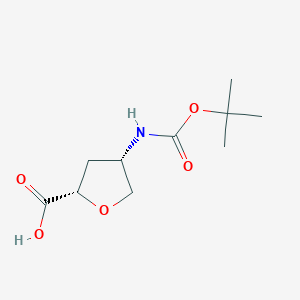
![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
